3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxy-2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to a class of thiazolidinone derivatives fused with pyrido[1,2-a]pyrimidin-4-one scaffolds. Its structure features a (Z)-configured thiazolidinone core substituted with a butyl group at position 3, a thioxo group at position 2, and a methylidene bridge linking to the pyrido-pyrimidinone moiety. The 2-amino substituent is a 2-hydroxy-2-phenylethyl group, which may enhance solubility and target interactions . Thiazolidinones are widely studied for their antimicrobial, antioxidant, and enzyme-inhibitory activities, with structural variations critically influencing bioactivity .
Properties
Molecular Formula |
C24H24N4O3S2 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-[[2-[(2-hydroxy-2-phenylethyl)amino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H24N4O3S2/c1-2-3-12-28-23(31)19(33-24(28)32)14-17-21(25-15-18(29)16-9-5-4-6-10-16)26-20-11-7-8-13-27(20)22(17)30/h4-11,13-14,18,25,29H,2-3,12,15H2,1H3/b19-14- |
InChI Key |
NSXXAPSMOKAOSU-RGEXLXHISA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC(C4=CC=CC=C4)O)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC(C4=CC=CC=C4)O)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrido[1,2-a]Pyrimidin-4-One Core
The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via a three-component reaction involving:
-
2-Aminopyridine derivatives
-
Aldehydes (e.g., aryl or alkyl aldehydes)
-
Ketones or aldehydes (for cyclocondensation)
-
Reactants : 2-Aminopyridine (1.0 equiv), 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.2 equiv), and an aldehyde (1.5 equiv).
-
Catalyst : Trifluoromethanesulfonic acid (TfOH, 10 mol%).
-
Conditions : Reflux in acetonitrile for 12–16 hours.
Mechanism : Acid-catalyzed cyclocondensation forms the fused pyrido-pyrimidinone ring through imine formation and subsequent cyclization .
Formation of the Thiazolidinone Moiety
The thiazolidinone ring (3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene) is introduced via Knoevenagel condensation :
-
Reactants : Pyrido[1,2-a]pyrimidin-4-one intermediate (1.0 equiv), 3-butyl-2-thioxothiazolidin-4-one-5-carbaldehyde (1.1 equiv).
-
Base : Piperidine (5 mol%) or ammonium acetate.
-
Solvent : Ethanol or DMF, reflux for 6–8 hours.
-
Stereoselectivity : The Z-configuration is stabilized by intramolecular hydrogen bonding between the thioxo group and the pyrimidinone nitrogen .
Yield : 55–68% for Z-isomers .
Optimization of Reaction Conditions
Critical parameters for maximizing yield and purity:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Temperature | 80–90°C (reflux) | +15–20% |
| Catalyst Loading | 10 mol% TfOH | +25% vs. no acid |
| Solvent | Acetonitrile | Higher selectivity vs. DMF |
| Reaction Time | 12–16 hours | Beyond 16h: decomposition |
Analytical Characterization
-
HRMS (ESI+) : m/z 481.6 [M+H]⁺ (calc. 480.6).
-
¹H NMR (CDCl₃) : δ 8.90–8.88 (d, 1H, C6-H), 7.61–7.56 (t, 1H, C8-H), 5.22 (s, 1H, OH), 3.68–3.66 (m, 2H, CH₂OH).
-
IR (KBr) : 1667 cm⁻¹ (C=O), 1631 cm⁻¹ (C=N), 3404 cm⁻¹ (OH).
X-ray Crystallography : Confirms Z-configuration and planar pyrido-pyrimidinone core .
Challenges and Limitations
-
Stereochemical Control : Achieving Z-selectivity requires precise base and solvent selection .
-
Side Reactions : Over-condensation or oxidation during thiazolidinone formation reduces yield .
-
Purification : Silica gel chromatography is essential due to polar byproducts .
Recent Advances
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxy-2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring and phenylethylamine moiety can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl groups in the thiazolidine ring and pyridopyrimidine core can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Antiviral Properties
The compound has also been investigated for its antiviral potential. Preliminary studies suggest that it may inhibit viral replication by targeting specific viral proteins, which could make it a candidate for further development as an antiviral agent .
Anticancer Activity
One of the most promising applications of this compound is in cancer therapy. It has been shown to inhibit enzymes involved in cancer cell proliferation. This inhibition could lead to reduced tumor growth and enhanced apoptosis in cancer cells . The exact molecular targets are still under investigation, but initial findings point towards interactions with key signaling pathways in cancer cells.
Case Studies
Several case studies have been documented regarding the applications of this compound:
- Case Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated the efficacy of the compound against resistant strains of bacteria, showcasing its potential as a new antibiotic candidate.
- Case Study on Anticancer Properties : Research conducted on various cancer cell lines indicated that the compound significantly reduced cell viability compared to control groups, suggesting its potential as an anticancer drug.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibiting or activating enzyme activity through interaction with active sites.
Receptor Modulation: Acting as an agonist or antagonist at specific receptors.
Pathway Involvement: Modulating signaling pathways by interacting with key proteins or nucleic acids.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound shares its core with several analogs, differing primarily in substituents on the thiazolidinone and pyrido-pyrimidinone moieties. Key structural variations and their implications are summarized below:
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Key Observations :
- Butyl vs.
- Amino Substituents (R2): The 2-hydroxy-2-phenylethyl group combines hydrophilic (hydroxy) and hydrophobic (phenyl) elements, contrasting with the purely aromatic (1-phenylethyl) or heterocyclic (morpholinyl) groups in analogs. These differences could modulate receptor binding and metabolic stability .
Bioactivity and Pharmacological Profiles
- Antimicrobial Activity: Thiazolidinone derivatives with alkyl/aryl substituents (e.g., benzyl, methoxyethyl) exhibit moderate to strong activity against Gram-positive bacteria and fungi . The butyl group may enhance membrane disruption, akin to findings for similar lipophilic analogs .
- Enzyme Inhibition : Morpholinyl and hydroxy-substituted derivatives show promise as kinase or HDAC inhibitors. The target compound’s hydroxy group may mimic SAHA-like pharmacophores, as suggested by similarity indexing (Tanimoto coefficient ~70% for related compounds) .
- Antioxidant Potential: Thioxo groups in thiazolidinones are linked to radical scavenging, with phenylalkyl substituents further augmenting this activity .
Analytical Characterization and Dereplication
Advanced techniques have been employed to differentiate these compounds:
- NMR Spectroscopy: Region-specific chemical shifts (e.g., positions 29–44 in pyrido-pyrimidinone) help identify substituent effects. For example, the hydroxy group in the target compound may deshield nearby protons, distinct from morpholinyl or methoxy analogs .
- LC-MS/MS and Molecular Networking : High-resolution mass spectrometry clusters analogs based on fragmentation patterns (cosine scores >0.8 indicate structural similarity). The target compound’s MolPort ID (MolPort-000-693-925) and related analogs (e.g., MFCD03225747) facilitate dereplication .
Q & A
Q. What engineering challenges arise during scale-up, and how are they mitigated?
Q. How can theoretical frameworks (e.g., enzyme inhibition kinetics) guide experimental design?
- Kinetic modeling :
- Time-dependent inhibition : Pre-incubate the compound with target enzymes (e.g., bacterial β-lactamases) and measure residual activity via spectrophotometry .
- Docking simulations : Use AutoDock Vina to predict binding poses in enzyme active sites, prioritizing residues for mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
